
5,6,7,8-Tetrahydronaphthalene-2,3-diamine
Overview
Description
5,6,7,8-Tetrahydronaphthalene-2,3-diamine: is an organic compound with the molecular formula C10H14N2 It is a derivative of naphthalene, where the aromatic ring is partially hydrogenated, and two amino groups are attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of 5,6,7,8-tetrahydronaphthalene-2,3-dinitro compound using hydrogen gas in the presence of a nickel catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure complete reduction.
Amination Reactions: Another method involves the direct amination of 5,6,7,8-tetrahydronaphthalene using ammonia or amines in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods: Industrial production often utilizes the reduction of nitro compounds due to its scalability and efficiency. The process involves the use of large-scale hydrogenation reactors and continuous flow systems to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6,7,8-Tetrahydronaphthalene-2,3-diamine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form fully hydrogenated derivatives, such as 1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diamine, using hydrogen gas and a suitable catalyst.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form various derivatives. Common reagents include acyl chlorides and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, nickel catalyst, palladium on carbon.
Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated derivatives.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its structural similarity to biologically active compounds.
Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Polymer Production: Used as a monomer or co-monomer in the production of specialty polymers.
Dye Manufacturing: Intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 5,6,7,8-tetrahydronaphthalene-2,3-diamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The amino groups can form hydrogen bonds or ionic interactions with biological targets, influencing various molecular pathways.
Comparison with Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2,3-diol: Similar structure but with hydroxyl groups instead of amino groups.
5,6,7,8-Tetrahydronaphthalene-1,4-diamine: Amino groups at different positions on the naphthalene ring.
1,2,3,4-Tetrahydronaphthalene: Fully hydrogenated naphthalene without amino groups.
Uniqueness: 5,6,7,8-Tetrahydronaphthalene-2,3-diamine is unique due to the specific positioning of the amino groups, which imparts distinct chemical reactivity and potential biological activity. Its partially hydrogenated structure also provides a balance between aromatic stability and aliphatic flexibility, making it a versatile compound in various applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPRONHQRPJMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [5-[[4-(acetylamino)phenyl]thio]-1H-benzimidazol-2-yl]carbamate](/img/structure/B3272019.png)
![Methyl N-[6-[(4-aminophenyl)thio]-1H-benzimidazol-2-yl]carbamate](/img/structure/B3272026.png)
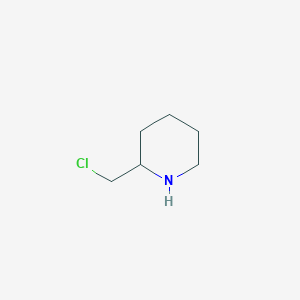
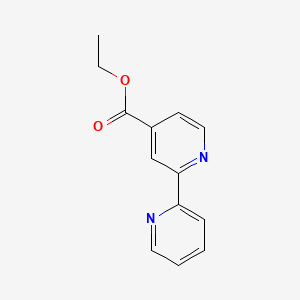
![5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3272050.png)
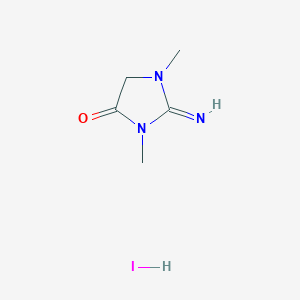

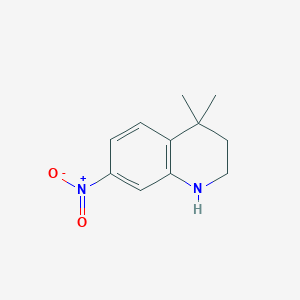
![7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3272066.png)
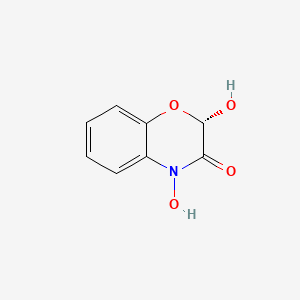
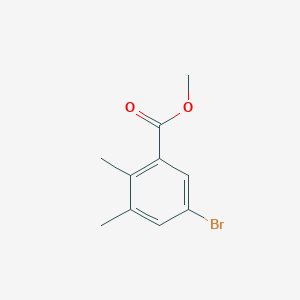
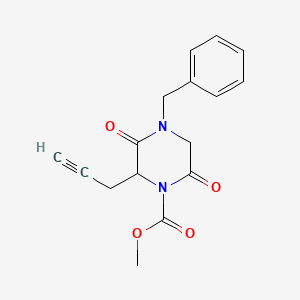
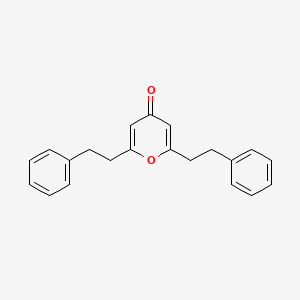
![3-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B3272101.png)
